molecular formula C19H18FNO B6604779 3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2138173-50-7

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one

Cat. No.: B6604779
CAS No.: 2138173-50-7
M. Wt: 295.3 g/mol
InChI Key: MKUKVMKYVKARPS-UHFFFAOYSA-N
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Description

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The presence of a fluorophenyl group and a benzyl group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one typically involves multiple steps. One common method starts with the substitution of pyrrole at the 2- and 5-carbon atoms, followed by catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives. The cyclization is then achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one can be compared with other azabicyclo compounds, such as:

Properties

IUPAC Name

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c20-16-8-6-14(7-9-16)17-10-15-12-21(19(22)18(15)17)11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUKVMKYVKARPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(=O)C2C1C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 2
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 3
Reactant of Route 3
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 4
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 5
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 6
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one

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